REACTION_CXSMILES
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[CH3:1][CH:2]([NH2:9])[CH2:3][C:4]1[S:5][CH:6]=[CH:7][CH:8]=1.[CH:10](OCC)=[O:11]>>[CH3:1][CH:2]([NH:9][CH:10]=[O:11])[CH2:3][C:4]1[S:5][CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
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5.9 g
|
Type
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reactant
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Smiles
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CC(CC=1SC=CC1)N
|
Name
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|
Quantity
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34.8 mL
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Type
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reactant
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Smiles
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C(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Then the mixture is cooled
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Type
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CUSTOM
|
Details
|
evaporated to dryness i
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Name
|
|
Type
|
|
Smiles
|
CC(CC=1SC=CC1)NC=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |